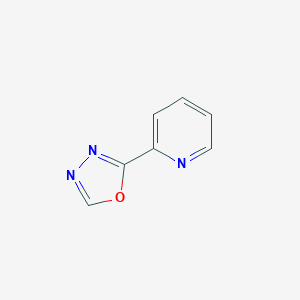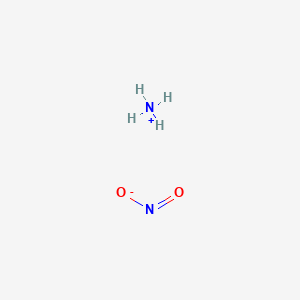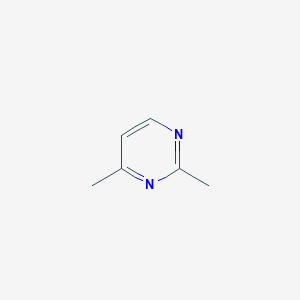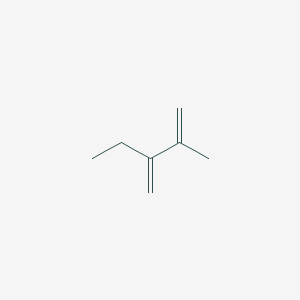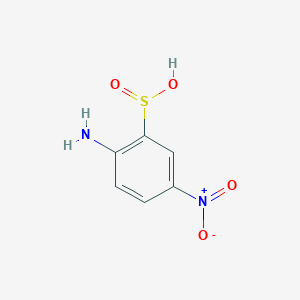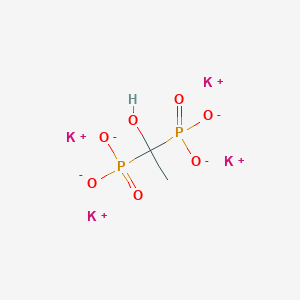
Bromodifluorophosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromodifluorophosphine sulfide (BDPS) is a chemical compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. It is a colorless liquid that is highly reactive and can be used in various chemical reactions.
Wirkmechanismus
Bromodifluorophosphine sulfide is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also act as a Lewis acid, accepting electrons from other molecules. The mechanism of action of Bromodifluorophosphine sulfide depends on the specific reaction it is involved in.
Biochemische Und Physiologische Effekte
Bromodifluorophosphine sulfide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and only used in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
Bromodifluorophosphine sulfide has several advantages in lab experiments, such as its high reactivity and versatility. It can be used in various chemical reactions and can be easily synthesized. However, it also has limitations, such as its toxicity and the need for specialized equipment and handling procedures.
Zukünftige Richtungen
There are several future directions for the research and development of Bromodifluorophosphine sulfide. One potential area of study is its use in the preparation of new drugs and pesticides. It can also be used in the development of new materials, such as polymers and coatings. Additionally, further studies are needed to understand its biochemical and physiological effects and to develop safe handling procedures.
Synthesemethoden
Bromodifluorophosphine sulfide can be synthesized by reacting bromodifluorophosphine with sulfur in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified using various techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
Bromodifluorophosphine sulfide has several potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds and the preparation of organophosphorus compounds. It is also used in the development of new drugs and pesticides.
Eigenschaften
CAS-Nummer |
13706-09-7 |
|---|---|
Produktname |
Bromodifluorophosphine sulfide |
Molekularformel |
BrF2PS |
Molekulargewicht |
180.94 g/mol |
IUPAC-Name |
bromo-difluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/BrF2PS/c1-4(2,3)5 |
InChI-Schlüssel |
HOJMYXKQIBDQOG-UHFFFAOYSA-N |
SMILES |
FP(=S)(F)Br |
Kanonische SMILES |
FP(=S)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)


